molecular formula C10H12N2O4S B11957113 2-(4-Acetamidophenyl)sulfonylacetamide CAS No. 90870-32-9

2-(4-Acetamidophenyl)sulfonylacetamide

Cat. No.: B11957113
CAS No.: 90870-32-9
M. Wt: 256.28 g/mol
InChI Key: KTIQJGJFSJYVKA-UHFFFAOYSA-N
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Description

2-(4-Acetamidophenyl)sulfonylacetamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Acetamidophenyl)sulfonylacetamide typically involves the reaction of 4-acetamidophenylamine with sulfonyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which is then acylated to yield the final product .

Industrial Production Methods: In industrial settings, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of environmentally friendly solvents and catalysts is also emphasized to minimize waste and reduce the environmental impact .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 2-(4-Acetamidophenyl)sulfonylacetamide stands out due to its dual functionality, combining the properties of both acetamide and sulfonamide groups. This unique structure allows it to interact with a wider range of biological targets, making it a versatile compound in scientific research .

Properties

CAS No.

90870-32-9

Molecular Formula

C10H12N2O4S

Molecular Weight

256.28 g/mol

IUPAC Name

2-(4-acetamidophenyl)sulfonylacetamide

InChI

InChI=1S/C10H12N2O4S/c1-7(13)12-8-2-4-9(5-3-8)17(15,16)6-10(11)14/h2-5H,6H2,1H3,(H2,11,14)(H,12,13)

InChI Key

KTIQJGJFSJYVKA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)CC(=O)N

Origin of Product

United States

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